Cas no 1806585-32-9 (3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal)

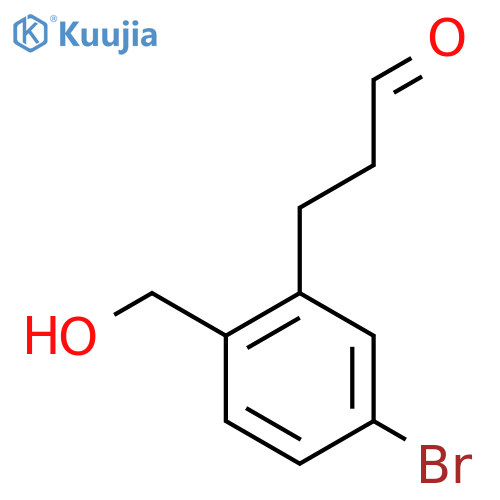

1806585-32-9 structure

商品名:3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal

CAS番号:1806585-32-9

MF:C10H11BrO2

メガワット:243.097142457962

CID:4970723

3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal 化学的及び物理的性質

名前と識別子

-

- 3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal

-

- インチ: 1S/C10H11BrO2/c11-10-4-3-9(7-13)8(6-10)2-1-5-12/h3-6,13H,1-2,7H2

- InChIKey: VRHZLCRWUQHAPF-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(CO)=C(C=1)CCC=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 161

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 1.4

3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013025362-1g |

3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal |

1806585-32-9 | 97% | 1g |

1,504.90 USD | 2021-06-24 | |

| Alichem | A013025362-500mg |

3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal |

1806585-32-9 | 97% | 500mg |

815.00 USD | 2021-06-24 | |

| Alichem | A013025362-250mg |

3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal |

1806585-32-9 | 97% | 250mg |

499.20 USD | 2021-06-24 |

3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

1806585-32-9 (3-(5-Bromo-2-(hydroxymethyl)phenyl)propanal) 関連製品

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬